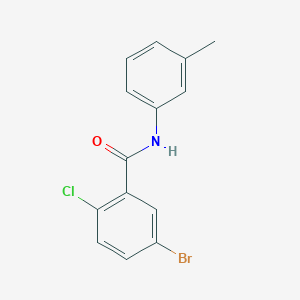
5-bromo-2-chloro-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCB and is a member of the benzamide family. The molecular formula of BCB is C14H11BrClN2O, and its molecular weight is 344.61 g/mol.
Mecanismo De Acción
The mechanism of action of BCB is not fully understood. However, it is believed that BCB exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. BCB has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
BCB has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. BCB has also been found to induce DNA damage in cancer cells, which leads to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BCB in lab experiments is its potent anti-cancer activity. BCB has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using BCB is its complex synthesis process, which requires expertise and precision.
Direcciones Futuras
There are several future directions for research on BCB. One of the major areas of research is in the development of more efficient synthesis methods for BCB. This would enable researchers to produce BCB in larger quantities, which would facilitate further research. Another future direction is in the development of more potent analogs of BCB, which could lead to the development of more effective anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of BCB and its potential applications in the treatment of neurodegenerative disorders.
In conclusion, BCB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer activity and potential use in the treatment of neurodegenerative disorders make it a promising candidate for further research. However, its complex synthesis process and limited availability are some of the challenges that need to be addressed for further research.
Métodos De Síntesis
The synthesis of BCB involves a multi-step process that includes the reaction of 3-methylbenzoyl chloride with 2-amino-5-bromo-3-chlorobenzoic acid. The resulting product is then subjected to further reactions to obtain the final product, BCB. The synthesis of BCB is a complex process that requires expertise and precision.
Aplicaciones Científicas De Investigación
BCB has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry. BCB has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(15)5-6-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDWMQZOLURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

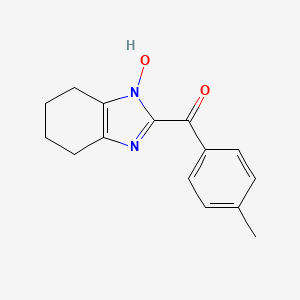
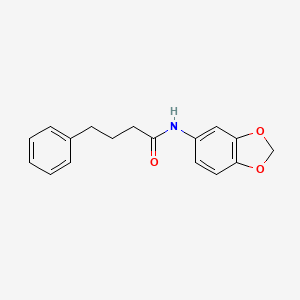
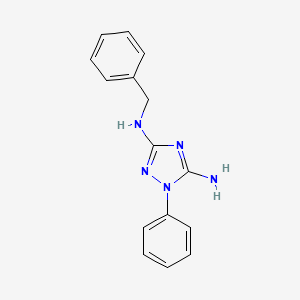
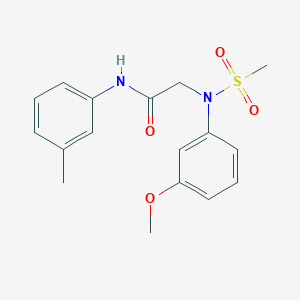
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)
